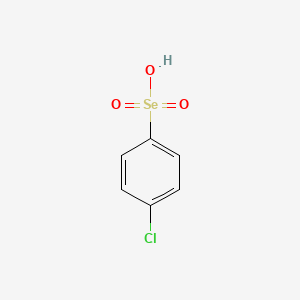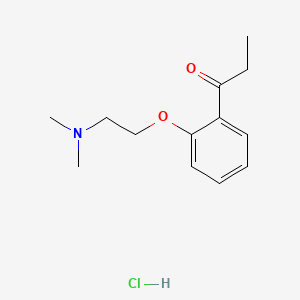
1-(2-Hydroxy-4,5-dimethylphenyl)-2-phenylethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxy-4,5-dimethylphenyl)-2-phenylethan-1-one is an organic compound with the molecular formula C16H16O2. This compound is characterized by the presence of a hydroxy group and two methyl groups on a phenyl ring, along with a phenylethanone moiety. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxy-4,5-dimethylphenyl)-2-phenylethan-1-one typically involves the reaction of 2-hydroxy-4,5-dimethylacetophenone with benzaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed in a suitable solvent like ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Hydroxy-4,5-dimethylphenyl)-2-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of 2-hydroxy-4,5-dimethylbenzaldehyde or 2-hydroxy-4,5-dimethylbenzoic acid.
Reduction: Formation of 1-(2-hydroxy-4,5-dimethylphenyl)-2-phenylethanol.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
1-(2-Hydroxy-4,5-dimethylphenyl)-2-phenylethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1-(2-Hydroxy-4,5-dimethylphenyl)-2-phenylethan-1-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
2-Hydroxy-4,5-dimethylacetophenone: A precursor in the synthesis of 1-(2-Hydroxy-4,5-dimethylphenyl)-2-phenylethan-1-one.
1-(2-Hydroxy-4,5-dimethylphenyl)ethanone: A structurally similar compound with different functional groups.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and pharmaceutical research .
Propriétés
Numéro CAS |
18439-99-1 |
|---|---|
Formule moléculaire |
C16H16O2 |
Poids moléculaire |
240.30 g/mol |
Nom IUPAC |
1-(2-hydroxy-4,5-dimethylphenyl)-2-phenylethanone |
InChI |
InChI=1S/C16H16O2/c1-11-8-14(15(17)9-12(11)2)16(18)10-13-6-4-3-5-7-13/h3-9,17H,10H2,1-2H3 |
Clé InChI |
BYEZRQGROSQPAO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1C)O)C(=O)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







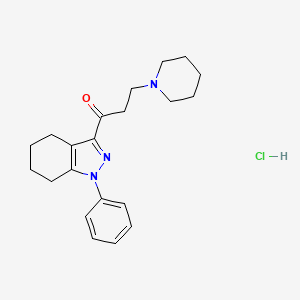
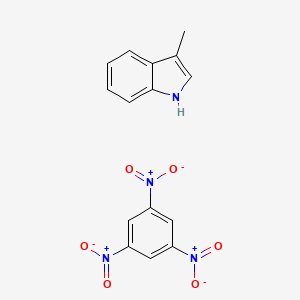

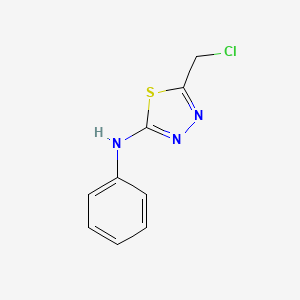
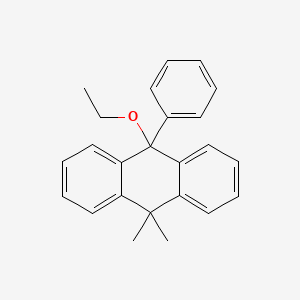
![Methyl(phenyl)bis[(propan-2-yl)oxy]silane](/img/structure/B14714213.png)
